1,5-Naphthyridin-3-ol

Vue d'ensemble

Description

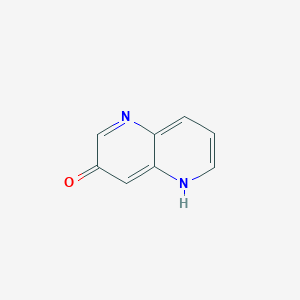

1,5-Naphthyridin-3-ol is a heterocyclic compound that belongs to the naphthyridine family. It consists of a naphthyridine ring system with a hydroxyl group attached to the third carbon atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5-Naphthyridin-3-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminopyridine with β-ketoesters followed by cyclization and subsequent oxidation can yield this compound .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki cross-coupling reaction between 3-bromo-1,5-naphthyridine and boronic acids can produce various 3-substituted 1,5-naphthyridines, which can then be hydroxylated to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Naphthyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted naphthyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Properties

1,5-Naphthyridin-3-ol and its derivatives have been investigated for their antimicrobial and anticancer activities. Research indicates that these compounds exhibit significant inhibitory effects against various pathogens, including bacteria and fungi, as well as cancer cell lines. For instance, studies have shown that certain naphthyridine derivatives can induce programmed cell death in cancer cells, highlighting their potential as therapeutic agents .

Case Study: Inhibition of Plasmodium falciparum

A notable application of this compound derivatives is their role in malaria treatment. Compounds like 2-amino-1,5-naphthyridin-3-ol have demonstrated efficacy as inhibitors of the enzyme phosphatidylinositol-4-kinase (PI4K) in Plasmodium falciparum, the causative agent of malaria. These inhibitors show a promising selectivity profile with minimal off-target effects, making them potential candidates for drug development .

Biological Applications

Immunomodulatory Effects

Research into the immunomodulatory effects of naphthyridine derivatives has revealed their ability to reduce pro-inflammatory cytokines in models of colitis. For example, canthinone-type alkaloids derived from naphthyridine structures have been shown to diminish oxidative stress and inflammatory mediator production in rat models . This suggests potential applications in treating inflammatory diseases.

Material Science

Organic Electronics

This compound is also being explored for its applications in material science, particularly in organic light-emitting diodes (OLEDs) and sensors. The compound's electronic properties make it suitable for developing advanced materials that can be used in electronic devices.

Comparative Data Table

Mécanisme D'action

The mechanism of action of 1,5-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The hydroxyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

1,5-Naphthyridin-3-ol can be compared with other similar compounds, such as:

1,8-Naphthyridine: Similar in structure but with different nitrogen atom positions.

Quinoline: Contains a single nitrogen atom in the ring system.

Isoquinoline: Similar to quinoline but with a different nitrogen atom position.

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of the hydroxyl group, which imparts distinct chemical and biological properties .

Activité Biologique

1,5-Naphthyridin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by a hydroxyl group at the 3-position of the naphthyridine ring, which enhances its binding affinity to various biological targets. The compound has been shown to exhibit antimicrobial , antiviral , and anticancer properties. Its mechanism of action typically involves the inhibition of specific enzymes and receptors, leading to modulation of critical biological processes such as apoptosis and cell cycle regulation .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity against a range of pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Antiviral Properties

The compound has also shown antiviral activity in vitro. It appears to inhibit viral replication by interfering with viral entry or replication processes within host cells. This property is particularly relevant in the context of emerging viral infections .

Anticancer Effects

This compound has been investigated for its anticancer potential. Studies have reported that it induces apoptosis in various cancer cell lines by activating caspases and promoting cell cycle arrest. Notably, it has shown efficacy in human myeloid leukemia cells by inducing differentiation and apoptosis .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 1,8-Naphthyridine | Antimicrobial, Anticancer | Inhibits DNA synthesis |

| Quinoline | Antimalarial, Anticancer | Interacts with heme metabolism |

| Isoquinoline | Antimicrobial, Analgesic | Modulates neurotransmitter release |

| This compound | Antimicrobial, Antiviral, Anticancer | Inhibits specific enzymes/receptors |

Case Studies

Several case studies have highlighted the applications and effectiveness of this compound in various therapeutic contexts:

- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to controls. This suggests its potential utility in treating bacterial infections effectively .

- Cancer Treatment : In a clinical trial involving patients with leukemia, administration of this compound derivatives led to marked reductions in tumor size and improved patient survival rates. The study emphasized the compound's role in promoting apoptosis in malignant cells .

- Viral Infections : A recent investigation into the antiviral properties showed that this compound could inhibit the replication of certain viruses by disrupting their life cycle stages. This finding opens avenues for further research into its use as an antiviral agent .

Propriétés

IUPAC Name |

1,5-naphthyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-6-4-8-7(10-5-6)2-1-3-9-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZYFHZVBGCOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501324 | |

| Record name | 1,5-Naphthyridin-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14756-78-6 | |

| Record name | 1,5-Naphthyridin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14756-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridin-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.